ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Uniqueness
Ethyl 5-[4-(diethylsulfamoyl)benzamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O6S2/c1-4-29(5-2)38(34,35)19-14-12-17(13-15-19)23(31)27-24-21-20(16-37-24)22(26(33)36-6-3)28-30(25(21)32)18-10-8-7-9-11-18/h7-16H,4-6H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJUOCFPUDTXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=CC=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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